Home > Products > Building Blocks P9334 > 7-Methyl-1H-indazol-5-ol
7-Methyl-1H-indazol-5-ol - 478841-61-1

7-Methyl-1H-indazol-5-ol

Catalog Number: EVT-361805
CAS Number: 478841-61-1
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“7-Methyl-1H-indazol-5-ol” is a chemical compound that belongs to the class of indazole-containing derivatives . Indazoles are important nitrogen-containing heterocyclic compounds that consist of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their diverse biological activities and are used in various fields of medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives has been a subject of considerable interest due to their pharmacological importance . Various methods have been developed for the synthesis of indazole derivatives, including transition metal-catalyzed reactions and reductive cyclization reactions . For instance, a Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .


Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer . The molecular formula of “7-Methyl-1H-indazol-5-ol” is C8H8N2O .


Chemical Reactions Analysis

Indazole derivatives are known to exhibit a wide range of pharmacological activities, which has led to the development of numerous synthetic approaches to construct these heterocycles . The reactivity of indazoles is greatly influenced by their tautomerism .

(R)-N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist discovered through structure-based drug design. It exhibits favorable metabolic stability, solubility, and low lipophilicity, making it suitable for various administration routes and reducing the risk of hepatotoxicity. []
  • Relevance: While structurally more complex, HTL22562 contains the 7-methyl-1H-indazol-5-yl moiety present in 7-Methyl-1H-indazol-5-ol. This fragment likely contributes to the binding affinity and selectivity of HTL22562 towards the CGRP receptor. []

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent human CGRP receptor antagonist developed for the treatment of migraine. It demonstrates excellent potency, favorable toxicology profile, remarkable aqueous solubility, good intranasal bioavailability in rabbits, and dose-dependent activity in migraine models. []
  • Relevance: This compound shares the 7-methyl-1H-indazol-5-yl substructure with 7-Methyl-1H-indazol-5-ol. This structural similarity suggests a potential contribution of this moiety to its CGRP receptor antagonism and pharmacological activity. []

2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs

  • Compound Description: This series of analogs, synthesized via Suzuki-Miyaura coupling, exhibited promising anticancer activity against various cancer cell lines, particularly the CNS cancer cell line SNB-75, with compound 3e demonstrating a remarkable 99.16% growth inhibition. []
  • Relevance: These analogs are structurally related to 7-Methyl-1H-indazol-5-ol through the shared 1-methyl-1H-indazole core. Modifications on the arylisonicotinamide moiety likely contribute to their anticancer activity and could provide insights into further derivatizing 7-Methyl-1H-indazol-5-ol for potential biological applications. []

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a dual inhibitor of human epidermal growth factor receptors (HER) 1 and 2, identified through structure-activity relationships within a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. It displays excellent biochemical potency, kinase selectivity, and robust in vivo activity in HER1 and HER2 driven tumor models, leading to its selection as a clinical candidate for solid tumors. []
  • Relevance: Although BMS-599626 lacks the 7-methyl substituent, it retains the core 1H-indazol-5-yl structure present in 7-Methyl-1H-indazol-5-ol. This shared core highlights the importance of the indazole scaffold in designing kinase inhibitors, and modifications on both compounds can offer valuable insights into structure-activity relationships. []

5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP-2)

  • Compound Description: ITP-2 represents a new class of hERG channel activators, chemically distinct from previously known compounds. It holds potential for treating acquired and congenital long QT syndrome by modulating Kv11.1 (hERG) channels. []
  • Relevance: ITP-2 shares the 1H-indazol-5-yl core structure with 7-Methyl-1H-indazol-5-ol, emphasizing the significance of this moiety in modulating ion channel activity. Further investigation into their structural differences can shed light on their unique pharmacological profiles and potential therapeutic applications. []

(2S)-1-(1H-Indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan2-amine (A443654)

  • Compound Description: A443654 acts as a novel AKT inhibitor, demonstrating potent proapoptotic activity and chemosensitizing effects in T-cell acute lymphoblastic leukemia (T-ALL). It induces rapid cell death in T-ALL cell lines and patient samples by dephosphorylating and activating the downstream target glycogen synthase kinase-3β, leading to caspase activation and apoptotic cell death. []
  • Relevance: Although structurally distinct from 7-Methyl-1H-indazol-5-ol, A443654 incorporates a 3-methyl-2H-indazol-5-yl moiety within its structure. This inclusion highlights the potential importance of the indazole scaffold, with varying substitution patterns, in developing novel therapeutic agents, particularly those targeting kinases. []

1-((S)-2-aminopropyl)-1H-indazol-6-ol

  • Compound Description: This compound is a potent and peripherally acting 5-HT2 receptor agonist that exhibits significant ocular hypotensive activity. It demonstrates high selectivity for 5-HT2 receptors compared to other serotonergic receptor subtypes and displays superior solution stability compared to earlier tryptamine analogs. []
  • Relevance: This compound shares the core 1H-indazole structure with 7-Methyl-1H-indazol-5-ol, suggesting that modifications to this core scaffold can lead to diverse pharmacological activities. The presence of the aminopropyl substituent and the distinct position of the hydroxyl group contribute to its 5-HT2 receptor agonism and ocular hypotensive effects. []
Overview

7-Methyl-1H-indazol-5-ol is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. It is classified as an indazole derivative, which denotes its structural features and functional properties that are significant in various chemical and biological applications.

Synthesis Analysis

Methods

The synthesis of 7-methyl-1H-indazol-5-ol can be achieved through several methodologies:

  1. Cyclization Reactions: One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions, often employing transition metal catalysts like copper or silver to facilitate the formation of the indazole ring.
  2. Refluxing with Aldehydes: Another method includes the reaction of 1H-indazole with formaldehyde in the presence of acidic conditions, which has been explored in various studies to yield hydroxymethyl-indazoles .
  3. Use of Alkyl Bromides: In some cases, commercially available 1H-indazol-5-ol is reacted with alkyl bromides in a polar aprotic solvent such as dimethylformamide, often yielding moderate to good reaction yields .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, microwave irradiation has been employed to enhance reaction rates and improve product yields .

Molecular Structure Analysis

Structure

The molecular structure of 7-methyl-1H-indazol-5-ol can be represented by its molecular formula C8H9N3C_8H_9N_3. The compound features a methyl group at position 7 and a hydroxyl group at position 5 on the indazole ring.

Data

Key structural data includes:

  • IUPAC Name: 7-methyl-1H-indazol-5-ol
  • InChI: InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
  • InChI Key: GLPNKPFVJHRZDB-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

7-Methyl-1H-indazol-5-ol participates in several chemical reactions:

  1. Oxidation: The compound can undergo oxidation to yield nitroso or nitro derivatives.
  2. Reduction: Reduction reactions can convert nitro derivatives back to amines.
  3. Electrophilic Substitution: This allows for the introduction of various functional groups onto the indazole ring.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide for oxidation.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride for reduction.
  • Electrophiles: Halogens and nitrating agents for substitution reactions.
Mechanism of Action

Process

The mechanism of action for 7-methyl-1H-indazol-5-ol primarily involves its interaction with various biological targets. It has been shown to inhibit specific kinases such as CHK1 and CHK2, which are crucial in cell cycle regulation and DNA repair processes.

Data

Inhibition studies have indicated that this compound can act as a competitive inhibitor against certain enzymes, with significant implications for cancer therapy. The pharmacokinetics of this compound suggest that its lipophilicity affects absorption and distribution within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

7-Methyl-1H-indazol-5-ol is typically characterized by:

  • Appearance: White to off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Relevant chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for indazole derivatives.
  • Stability: The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

7-Methyl-1H-indazol-5-ol serves multiple scientific purposes:

  1. Pharmaceutical Development: It is explored as a scaffold for developing novel inhibitors targeting various enzymes, particularly in cancer research.
  2. Biochemical Studies: The compound is utilized in studies investigating enzyme inhibition mechanisms, particularly concerning monoamine oxidase activity .
  3. Synthetic Intermediate: It acts as a building block for synthesizing more complex indazole derivatives used in medicinal chemistry.

Properties

CAS Number

478841-61-1

Product Name

7-Methyl-1H-indazol-5-ol

IUPAC Name

7-methyl-1H-indazol-5-ol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)

InChI Key

MVBZFNRZRZEZRW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1NN=C2)O

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.